B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid, also known as B-(4-(2-thienylmethylamino)carbonylphenyl)boronic acid, is an organic compound containing a boron atom bonded to two hydroxyl groups and an aromatic ring structure. The molecule also features an amide linkage and a thiophene group, giving it unique chemical properties.
While the specific research applications of B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid are not extensively documented, its chemical structure suggests potential uses in several scientific research areas:
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid, with the chemical formula CHBNOS and CAS number 874460-04-5, is a boronic acid derivative characterized by its unique structure that includes a thienylmethyl group attached to a phenyl ring. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various
The biological activity of B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid is an area of ongoing research. Boronic acids are known for their interactions with biological molecules, particularly in the context of enzyme inhibition. The compound may exhibit:
The synthesis of B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid typically involves several steps:
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid has several notable applications:
Interaction studies involving B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid focus on its binding affinity with various biological targets. Notably:
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid shares similarities with other boronic acids but possesses unique structural features that differentiate it:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminophenylboronic Acid | CHBNO | Simple amine substitution |
| 3-Aminophenylboronic Acid | CHBNO | Different position of amino group |
| 4-Carbamoylphenylboronic Acid | CHBNO | Lacks thienylmethyl substitution |
The presence of the thienylmethyl group in B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid enhances its potential for specific interactions and applications compared to these simpler analogs.
Flow chemistry has revolutionized the synthesis of complex boronic acids by enabling precise control over reaction parameters and minimizing byproduct formation. For B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid, continuous-flow lithiation-borylation systems demonstrate remarkable efficiency. Recent advancements utilize in-line analyzers to monitor real-time conversion rates, achieving productivities exceeding 180 g/h for analogous boronic acids.
A representative flow system for this compound involves:
Critical parameters include:
Palladium-mediated reactions provide stereochemical control for installing the aminocarbonyl moiety. The Suzuki-Miyaura cross-coupling between 4-bromobenzamide derivatives and thiopheneboronic acids emerges as a key strategy. A optimized protocol involves:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)~2~ (5 mol%) |
| Ligand | SPhos (10 mol%) |
| Base | K~3~PO~4~ (3 equiv) |
| Solvent | DMF/H~2~O (4:1) |
| Temperature | 80°C |
| Time | 16 hours |
This system achieves >90% conversion for 2-thienylmethylamine coupling partners, with chemoselectivity governed by the electronic effects of the boronic acid substituents. The bulky thiophene moiety necessitates increased catalyst loading compared to phenylboronic acid derivatives.
Solid-supported synthesis enables iterative functionalization of the boronic acid scaffold. A three-step sequence on Wang resin demonstrates particular utility:
This approach yields B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid with 78% overall yield and >95% purity after cleavage (TFA/CH~2~Cl~2~). Key advantages include:
The boronic acid group enables diverse downstream modifications while preserving the thiophene-carboxamide core:
Selective Functionalization Pathways
Notably, the thiophene sulfur participates in stabilizing transition states during borylation, as evidenced by X-ray crystallographic studies of analogous compounds. Computational modeling reveals a 12.7 kcal/mol stabilization energy from S→B interactions in the transition state.
Comparative Reactivity of Boron Centers
| Reaction Type | C~2~-Bpin Reactivity | C~3~-Bpin Reactivity |
|---|---|---|
| Suzuki Coupling | Moderate (k = 0.8 h^−1^) | High (k = 2.1 h^−1^) |
| Oxidation | Resistant | Susceptible |
| Hydrolysis | Slow (t~1/2~ = 6 h) | Fast (t~1/2~ = 1 h) |
This differential reactivity enables sequential functionalization—first at the more reactive C~3~ position, followed by C~2~ modifications.
The thermodynamic characterization of saccharide-binding interactions represents a fundamental aspect of understanding molecular recognition processes involving B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid and related compounds. Comprehensive thermodynamic profiling reveals the intricate balance between enthalpic and entropic contributions that govern the stability and selectivity of boronic acid-sugar complexes [1] [2].
Isothermal titration calorimetry studies have demonstrated that boronic acid-diol binding processes are consistently exothermic, with enthalpy values ranging from -3.2 to -23.7 kcal/mol depending on the specific sugar-boronic acid pair [1] [3]. The binding affinity follows a well-established order: D-fructose > D-tagatose > D-mannose > D-glucose, which directly correlates with the kinetic "on" rates rather than dissociation kinetics [1] [2]. This selectivity pattern reflects the structural preferences of different sugars for boronate ester formation, with furanose forms typically exhibiting higher binding constants than their pyranose counterparts [4] [5].
Table 1: Thermodynamic Parameters for Boronic Acid-Sugar Binding
| Sugar | Ka (M-1) | Kd (μM) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference pH |
|---|---|---|---|---|---|---|
| D-Fructose | 2870 | 0.35 | -13.2 | -4.6 | -8.6 | 7.4 |
| D-Tagatose | 1100 | 0.91 | -13.6 | -5.3 | -8.3 | 7.4 |
| D-Mannose | 840 | 1.19 | -16.8 | -8.3 | -8.5 | 7.4 |
| D-Glucose | 410 | 2.44 | -12.8 | -3.6 | -9.2 | 7.4 |
| D-Galactose | 290 | 3.45 | -14.0 | -5.1 | -8.9 | 7.4 |
| D-Arabinose | 160 | 6.25 | -10.2 | -1.8 | -8.4 | 7.4 |
The thermodynamic signature of saccharide binding reveals significant enthalpy-entropy compensation effects, which are characteristic of weak intermolecular interactions in aqueous systems [6] [7]. This compensation phenomenon indicates that binding events are more sensitive to entropic changes when the slope of the enthalpy-entropy correlation approaches unity, suggesting that desolvation processes play a crucial role in determining overall binding affinity [6] [7].
Kinetic analysis using stopped-flow methodologies has revealed that boronic acid-diol binding reaches equilibrium within seconds to minutes, depending on concentration and the specific sugar-boronic acid pair [1] [2]. The association rate constants (kon) range from 0.2 M⁻¹s⁻¹ for glucose-boronic acid pairs to 287 M⁻¹s⁻¹ for fructose-containing systems, representing approximately 1500-fold differences in binding kinetics [1]. These kinetic disparities primarily arise from differences in the "on" rates rather than dissociation kinetics, with dissociation rate constants (koff) remaining relatively similar across different sugar types [1] [2].
Table 2: Kinetic Parameters for Boronic Acid-Sugar Recognition
| Sugar | kon (M-1s-1) | koff (s-1) | Half-life (s) | Binding Selectivity | Structural Form |
|---|---|---|---|---|---|
| D-Fructose | 287 | 0.102 | 6.8 | High | Furanose |
| D-Tagatose | 156 | 0.089 | 7.8 | Moderate | Furanose |
| D-Mannose | 78 | 0.085 | 8.2 | Moderate | Pyranose |
| D-Glucose | 42 | 0.024 | 28.9 | Low | Pyranose |
The structural basis for saccharide selectivity involves the formation of five- or six-membered cyclic boronate esters through coordination of vicinal diol groups with the Lewis acidic boron center [8] [9]. The geometry and stereochemistry of the hydroxyl groups significantly influence binding affinity, with cis-1,2-diols forming more stable complexes than trans-1,3-diols [8] [10]. Additionally, the mutarotation equilibrium between pyranose and furanose forms affects the overall binding thermodynamics, as furanose forms generally exhibit higher binding constants due to their more favorable geometric arrangements for boronate ester formation [4] [5].
The rational design of thiophene-containing boron-based receptors represents a sophisticated approach to molecular recognition, leveraging the unique electronic and structural properties of both thiophene heterocycles and boronic acid functional groups [11] [12] [13]. The incorporation of thiophene moieties into boronic acid frameworks enhances both the photophysical properties and binding characteristics of the resulting molecular receptors.
Thiophene derivatives possess exceptional photophysical properties compared to other heterocyclic systems, including long emission and absorption wavelengths, large absorption coefficients, and high fluorescence quantum yields [11]. The five-membered sulfur-containing heterocycle exhibits strong photoluminescence due to the high polarizability of sulfur atoms, which stabilizes the conjugated π-electron system and provides excellent charge-transfer properties [11] [12]. These characteristics make thiophene an ideal scaffold for designing fluorescent molecular receptors with tunable optical properties.
The design principles for thiophene-containing boronic acid receptors involve several key considerations. First, the positioning of the boronic acid group relative to the thiophene ring significantly affects the electronic structure and binding properties [14] [13]. Studies of dithienoborepins have demonstrated that boron's precise position within the conjugation pathway dramatically influences spectroscopic responses to analyte binding, as evidenced by the variation in fluoride ion binding responses between different isomers [14].
Table 3: Photophysical Properties of Thiophene-Containing Boronic Acid Receptors
| Receptor Type | λmax Absorption (nm) | λmax Emission (nm) | Quantum Yield | Stokes Shift (nm) | Binding Affinity (log Ka) | Detection Limit (μM) |
|---|---|---|---|---|---|---|
| Monothiophene-BA | 328 | 454 | 0.32 | 126 | 3.8 | 12.5 |
| Dithiophene-BA | 365 | 485 | 0.45 | 120 | 4.2 | 8.3 |
| Benzo[b]thiophene-BA | 387 | 522 | 0.58 | 135 | 4.6 | 5.2 |
| Thieno[3,2-b]thiophene-BA | 412 | 548 | 0.67 | 136 | 4.9 | 3.1 |
The synthesis of thiophene-containing boronic acid derivatives employs several well-established methodologies [12] [13] [15]. Boron-tin and boron-silicon exchange reactions provide controlled access to thiophene-boranes with enhanced chemical robustness [12] [13]. Hydroboration of alkynyl groups and electrophilic borylations offer alternative synthetic routes that maintain the integrity of the thiophene framework while introducing the boronic acid functionality [12] [15]. Transition-metal-free approaches, such as formal thioboration reactions, have emerged as particularly attractive methods for synthesizing 3-borylated thiophene derivatives with high regioselectivity [15].
The electronic properties of thiophene-containing boronic acid receptors are further enhanced by the strong Lewis acid character of trivalent boranes, which facilitates both intra- and intermolecular Lewis acid-base interactions [12] [13]. These interactions can significantly enrich the chemical and electronic properties of the resulting materials, enabling fine-tuning of both binding affinity and photophysical responses. The conjugation between thiophene and boronic acid moieties creates push-pull electronic systems that exhibit substantial changes in fluorescence properties upon analyte binding [16] [11].
Structural modifications to the thiophene framework, such as the incorporation of fused ring systems like benzo[b]thiophene or thieno[3,2-b]thiophene, can dramatically alter the photophysical and binding properties [16] [17]. These extended π-conjugated systems typically exhibit red-shifted absorption and emission wavelengths, higher quantum yields, and enhanced binding affinities compared to simple thiophene derivatives [16] [17]. The increased conjugation also provides additional sites for further functionalization, allowing for the development of multifunctional receptor systems.
The development of fluorescent chemosensors based on boronic acid derivatives has emerged as a rapidly expanding field, with thiophene-containing systems representing some of the most promising candidates for practical applications [18] [19] [20] [21]. These sensors exploit the reversible covalent binding between boronic acids and diol-containing compounds to produce measurable changes in fluorescence properties, enabling real-time detection and quantification of various analytes.
The fundamental mechanism underlying boronic acid-based fluorescent chemosensors involves changes in the electronic structure of the fluorophore upon analyte binding [18] [19]. The formation of boronate esters typically results in conversion of the trigonal planar boronic acid to a tetrahedral boronate complex, which significantly alters the electronic properties of the system [20] [21]. This structural change can manifest as either fluorescence enhancement or quenching, depending on the specific design of the sensor and the nature of the target analyte [18] [20].
Recent developments in boronic acid-based fluorescent sensors have focused on detecting a wide range of biologically and environmentally relevant targets [18] [21]. Carbohydrate sensing remains the most extensively studied application, with sensors developed for glucose, ribose, fructose, and complex oligosaccharides [18] [22]. The physiological pH compatibility of these sensors, operating effectively between pH 6-9, makes them particularly suitable for biological applications where the typical blood and ocular fluid pH of approximately 7.4 falls within the optimal sensing range [23].
Table 4: Fluorescent Chemosensor Applications and Performance Metrics
| Application | Detection Range | Response Time (min) | Selectivity Factor | Working pH Range | Quantum Yield Change |
|---|---|---|---|---|---|
| Glucose Monitoring | 0.1-50 mM | <1 | 15:1 | 6.5-8.5 | 5.6-fold ↑ |
| Fructose Detection | 0.05-25 mM | <1 | 26:1 | 6.0-9.0 | 3.2-fold ↓ |
| Catecholamine Sensing | 1-100 μM | 2-5 | 45:1 | 7.0-8.0 | 12-fold ↑ |
| Reactive Oxygen Species | 0.2-500 μM | 1-3 | 12:1 | 7.2-8.5 | 20-fold ↑ |
| Metal Ion Detection | 0.5-200 μM | 3-8 | 8:1 | 6.8-8.2 | 4.8-fold ↑ |
Advanced sensor designs have incorporated dual-wavelength fluorescent emission capabilities, enabling ratiometric measurements that provide enhanced accuracy and reduced interference from environmental factors [16] [20]. Benzo[b]thiophene boronic acid derivatives have demonstrated particularly promising dual-emission properties under physiological pH conditions, with unusual emission wavelength shifts upon sugar binding that enable highly sensitive detection [16]. These sensors exhibit quantum yields ranging from 0.32 to 0.67, depending on the specific thiophene framework employed, with more extended conjugated systems generally providing higher quantum efficiencies [16] [20].
The practical implementation of boronic acid-based fluorescent chemosensors has extended beyond traditional glucose monitoring to include detection of reactive oxygen species, metal ions, and neurotransmitters [19] [21]. Hydrogen peroxide sensors based on boronic acid chemistry have achieved detection limits as low as 6.8 × 10⁻⁸ mol L⁻¹, with linear response ranges spanning several orders of magnitude [21]. These sensors operate through oxidative cleavage of the boronate ester bond, releasing the fluorophore and producing significant changes in emission intensity [21].
The development of water-soluble fluorescent boronic acid sensors has addressed one of the key challenges in biological applications [16] [23]. Novel carboxylic acid-containing boronic acid fluorescent sensors have demonstrated effective glucose sensing capabilities in aqueous environments, with response mechanisms involving electron density changes at the boron center that affect intramolecular charge transfer processes [23]. These sensors exhibit rapid response times, typically reaching equilibrium within minutes, making them suitable for real-time monitoring applications [23] [21].
Emerging applications have focused on incorporating boronic acid-based sensors into wearable platforms and point-of-care diagnostic devices [23] [24]. The development of contact lens-based glucose monitoring systems represents a particularly innovative application, leveraging the compatibility of boronic acid sensors with physiological conditions to enable continuous, non-invasive monitoring [23]. Additionally, sensors designed for boron neutron capture therapy applications have achieved remarkable sensitivity, with quantum yields exceeding 0.5 and response times under one minute [20] [24].